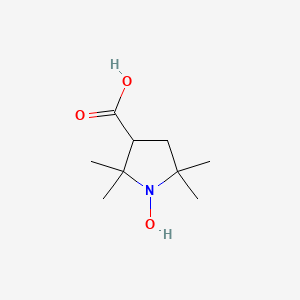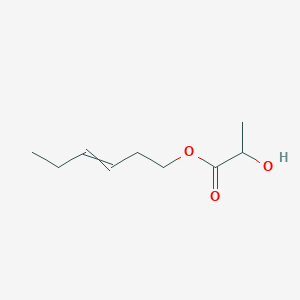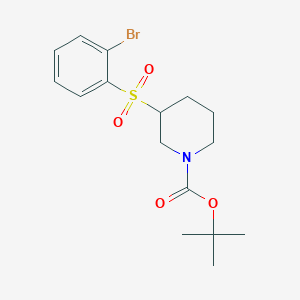![molecular formula C12H11NOS2 B12449138 (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction conditions may vary, but the general procedure involves heating the reaction mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one: Unique due to the presence of the 2,4-dimethylphenyl group.
Thiazole derivatives: Other thiazole compounds with different substituents on the ring.
Benzothiazoles: Compounds with a benzene ring fused to the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group may enhance its stability, reactivity, and potential biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C12H11NOS2 |
|---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
FVAZWQJWDBXJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12449067.png)


![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)

![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)


![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)

![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
